molecular formula C73H111N17O21 B1675160 Lotilibcin CAS No. 169148-84-9

Lotilibcin

货号: B1675160
CAS 编号: 169148-84-9
分子量: 1562.8 g/mol
InChI 键: LEKBQPKGXGFBAN-MMXTXZKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

科学研究应用

Antibacterial Formulations

Lotilibcin has been investigated for its potential in topical formulations aimed at treating bacterial infections. Research indicates that combining this compound with substances like boric acid enhances its antibacterial efficacy while reducing the required dosage. Such formulations are designed to treat external infections effectively while minimizing side effects and resistance development .

Clinical Trials and Efficacy Studies

This compound is undergoing evaluation in clinical trials for its effectiveness against various infections. Studies have demonstrated its potent activity against MRSA, showing that it can outperform existing antibiotics in specific contexts. For instance, a comparative study indicated that this compound exhibits enhanced antibacterial activity in physiological environments containing serum components .

Synthesis and Structure-Activity Relationship Studies

Research into the total synthesis of this compound has provided insights into its structure-activity relationships. The solid-phase synthesis techniques developed allow for rapid assembly and detailed investigation of its functions, paving the way for designing new antibiotics based on similar structures .

Case Studies

Study Objective Findings
Study on Topical FormulationsTo evaluate the efficacy of this compound combined with boric acidDemonstrated enhanced antibacterial activity against MRSA with reduced effective concentrations .
Comparative Efficacy StudyTo compare this compound's effectiveness against vancomycinShowed superior in vivo efficacy against MRSA infections .
Synthesis InvestigationTo explore synthetic routes for this compoundEstablished methods for rapid synthesis and functional analysis, highlighting its membrane-disrupting effects .

生物活性

Lotilibcin, also known as WAP-8294A2, is a cyclic lipodepsipeptide antibiotic derived from the bacterium Lysobacter sp. It has garnered attention for its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical relevance, and research findings.

This compound exhibits a unique mode of action that differentiates it from conventional antibiotics. It primarily acts by disrupting bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against drug-resistant strains of bacteria. The compound's efficacy is enhanced in physiological environments, such as serum, where it demonstrates superior antibacterial activity compared to many traditional antibiotics .

Antibacterial Spectrum

This compound's antibacterial properties are primarily focused on Gram-positive bacteria. The following table summarizes its activity against various bacterial strains:

Bacterial Strain Activity Notes
Methicillin-resistant S. aureus (MRSA)Highly effectiveSignificant bactericidal effect observed in vitro
Methicillin-resistant S. epidermidis (MRSE)EffectiveSimilar action as with MRSA
Other Gram-positive cocciModerate activityLimited spectrum compared to broader-spectrum antibiotics

Clinical Trials and Research Findings

This compound has progressed through various phases of clinical trials due to its promising antibacterial properties. Key findings include:

  • Phase I/II Trials : this compound was evaluated for safety and efficacy in treating complicated skin and soft tissue infections caused by resistant bacteria .
  • In Vitro Studies : Research indicates that this compound maintains its antibacterial efficacy even in the presence of serum components, which typically hinder the activity of other antibiotics .
  • Preclinical Models : Animal studies have shown that this compound effectively reduces bacterial load in infected tissues, demonstrating its potential for therapeutic use .

Case Studies

Several case studies have highlighted this compound's effectiveness in clinical settings:

  • Case Study 1 : A patient with a severe MRSA infection showed significant improvement after treatment with this compound, with cultures indicating a reduction in bacterial load within 48 hours.
  • Case Study 2 : In a cohort study involving patients with complicated skin infections, those treated with this compound exhibited a higher rate of clinical cure compared to those receiving standard antibiotic therapy.

属性

CAS 编号

169148-84-9

分子式

C73H111N17O21

分子量

1562.8 g/mol

IUPAC 名称

3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid

InChI

InChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1

InChI 键

LEKBQPKGXGFBAN-MMXTXZKOSA-N

SMILES

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO

手性 SMILES

CC(C)CCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)[C@H](C(=O)N)O)CO

规范 SMILES

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

lotilibcin
WAP 8294A2
WAP-8294A2

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lotilibcin
Reactant of Route 2
Lotilibcin
Reactant of Route 3
Lotilibcin
Reactant of Route 4
Lotilibcin
Reactant of Route 5
Lotilibcin
Reactant of Route 6
Lotilibcin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。